Boc-Asp(OBzl)-OSu

Catalog No.
S764642
CAS No.
13798-75-9
M.F
C20H24N2O8
M. Wt
420.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Asp(OBzl)-OSu

CAS Number

13798-75-9

Product Name

Boc-Asp(OBzl)-OSu

IUPAC Name

4-O-benzyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate

Molecular Formula

C20H24N2O8

Molecular Weight

420.4 g/mol

InChI

InChI=1S/C20H24N2O8/c1-20(2,3)29-19(27)21-14(18(26)30-22-15(23)9-10-16(22)24)11-17(25)28-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,27)

InChI Key

KEULITJLZYZYPU-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O

Synonyms

Boc-Asp(OBzl)-OSu;13798-75-9;(S)-4-Benzyl1-(2,5-dioxopyrrolidin-1-yl)2-((tert-butoxycarbonyl)amino)succinate;Boc-L-asparticacid4-benzyl1-(hydro-xysuccinimide)ester;Boc-L-asparticacid4-benzyl1-(hydroxysuccinimide)ester;AmbotzBAA5470;PubChem20974;15069_ALDRICH;15069_FLUKA;MolPort-003-926-627;CB-326;ZINC71788004;AKOS016014414;AK129314;KB-48319;ST24036179;X5802;K-4460;Boc-L-asparticacida-N-hydroxysuccinimideester;N-(tert-Butoxycarbonyl)-L-asparticacid1-succinimidyl4-benzylester;L-Asparticacid,N-[(1,1-dimethylethoxy)carbonyl]-,1-(2,5-dioxo-1-pyrrolidinyl)4-(phenylmethyl)ester

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O

The exact mass of the compound Boc-Asp(OBzl)-OSu is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 335041. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Boc-Asp(OBzl)-OSu (CAS: 13798-75-9) is a highly stable, pre-activated N-hydroxysuccinimide (OSu) ester of L-aspartic acid, orthogonally protected with an N-alpha-tert-butyloxycarbonyl (Boc) group and a beta-benzyl (OBzl) ester. In industrial and laboratory procurement, this compound is primarily selected to bypass the need for in situ coupling reagents during peptide bond formation. By providing a pre-formed active ester, it enables direct, clean aminolysis with primary amines. The orthogonal Boc/OBzl protection scheme is a foundational pillar of classical solution-phase and solid-phase peptide synthesis (SPPS), allowing for the selective removal of the N-terminal Boc group with trifluoroacetic acid (TFA) while the OBzl side-chain protection remains completely intact until final global cleavage with strong acids like hydrogen fluoride (HF) [1].

Substituting Boc-Asp(OBzl)-OSu with its unactivated free acid counterpart, Boc-Asp(OBzl)-OH, forces the use of in situ coupling reagents (such as DCC, EDC, or HATU). For aspartic acid derivatives, in situ activation is notoriously problematic because the transient activation intermediates are highly susceptible to intramolecular cyclization, leading to aspartimide formation and subsequent racemization or chain termination [1]. Furthermore, the use of carbodiimides like DCC generates dicyclohexylurea (DCU) byproducts that are highly insoluble and severely complicate downstream purification, particularly in solution-phase synthesis. Procuring the pre-activated OSu ester eliminates these side reactions, ensures predictable coupling kinetics, and yields only water-soluble N-hydroxysuccinimide as a byproduct, which is easily removed via simple aqueous washing.

Elimination of Coupling Reagent Dependency and Cost

The use of Boc-Asp(OBzl)-OSu fundamentally alters the stoichiometry of the peptide coupling step by removing the need for external activating agents. While standard protocols using the free acid Boc-Asp(OBzl)-OH require 1.0 to 1.5 equivalents of expensive coupling reagents (e.g., HATU, PyBOP) and additives (e.g., HOBt, HOAt) to drive the reaction, the OSu ester requires 0 equivalents of these reagents [1].

Evidence DimensionCoupling reagent requirement
Target Compound Data0 equivalents of external coupling reagent/additive
Comparator Or BaselineBoc-Asp(OBzl)-OH (requires 1.0-1.5 eq HATU/DCC + HOBt)
Quantified Difference100% reduction in primary coupling reagent consumption during the aspartic acid addition step
ConditionsStandard solution-phase or solid-phase peptide bond formation

Directly lowers the bill of materials (BOM) cost and simplifies supply chain logistics by removing the dependency on specialized, moisture-sensitive coupling additives.

Reduction of Insoluble Byproducts in Solution-Phase Synthesis

In large-scale solution-phase synthesis, the choice of activation strategy dictates the complexity of purification. In situ activation of Boc-Asp(OBzl)-OH with DCC yields dicyclohexylurea (DCU), an intractable byproduct that requires multiple filtration and chromatography steps to remove. Conversely, the aminolysis of Boc-Asp(OBzl)-OSu releases N-hydroxysuccinimide (NHS), which is highly water-soluble and can be quantitatively removed (>99%) via standard aqueous workup [1].

Evidence DimensionByproduct solubility and removal efficiency
Target Compound DataYields water-soluble NHS (easily removed via aqueous wash)
Comparator Or BaselineBoc-Asp(OBzl)-OH + DCC (yields highly insoluble DCU)
Quantified DifferenceEliminates the need for post-coupling filtration or chromatography to remove urea byproducts
ConditionsSolution-phase peptide synthesis workup

Drastically reduces downstream processing time and solvent consumption, making it the superior choice for scalable industrial API manufacturing.

Shelf-Life and Active Ester Stability

A critical procurement advantage of Boc-Asp(OBzl)-OSu is its physical stability. Active esters generated in situ (such as OBt or OAt esters) are highly transient, with half-lives ranging from minutes to hours, mandating immediate use. In contrast, isolated OSu esters are stable, crystalline solids that exhibit shelf-lives exceeding 12 months when stored at 2-8°C, retaining >98% active ester integrity without spontaneous degradation or hydrolysis under anhydrous storage [1].

Evidence DimensionActive ester shelf-life
Target Compound Data>12 months at 2-8°C as an isolable solid
Comparator Or BaselineIn situ generated OBt/OAt esters (half-life of minutes to hours)
Quantified DifferenceOrders of magnitude longer stability, allowing for bulk procurement and delayed use
ConditionsBulk storage under anhydrous conditions at 2-8°C

Enables bulk procurement, inventory stockpiling, and predictable, reproducible coupling kinetics across multiple manufacturing batches without fear of reagent degradation.

Orthogonality in Strong-Acid Cleavage Workflows

When selecting an aspartic acid building block, the protecting group strategy must align with the synthesis workflow. Boc-Asp(OBzl)-OSu provides absolute orthogonality in Boc-chemistry protocols. The N-alpha Boc group is quantitatively removed by 50% TFA, while the beta-OBzl ester exhibits <0.1% cleavage under these conditions. If Fmoc-Asp(OtBu)-OSu were substituted into a Boc-workflow, the OtBu group would be prematurely cleaved by TFA, ruining the synthesis [1].

Evidence DimensionSide-chain stability during N-alpha deprotection
Target Compound DataOBzl ester exhibits <0.1% cleavage in 50% TFA
Comparator Or BaselineOtBu ester (from Fmoc alternative) exhibits >99% cleavage in 50% TFA
Quantified Difference100% preservation of side-chain protection during standard Boc-deprotection cycles
ConditionsExposure to 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Essential for buyers utilizing classical Boc-SPPS workflows, ensuring the aspartic acid side-chain remains protected until the final HF cleavage step.

Large-Scale Solution-Phase Peptide Synthesis (SPS)

Because Boc-Asp(OBzl)-OSu eliminates the need for carbodiimide coupling reagents, it is the ideal choice for large-scale solution-phase manufacturing of peptide APIs. The reaction yields only the target peptide and water-soluble N-hydroxysuccinimide, allowing manufacturers to bypass the labor-intensive filtration and chromatography steps required to remove insoluble urea byproducts [1].

Synthesis of Aspartimide-Prone Peptide Sequences

In sequences containing Asp-Gly or Asp-Ser motifs, the risk of aspartimide formation is exceptionally high during in situ activation. Procuring the pre-activated OSu ester allows for rapid, clean aminolysis without exposing the sensitive aspartic acid residue to the prolonged activation times or basic additives that trigger cyclization, thereby maximizing the yield of the correct linear sequence [1].

Bioconjugation and Small Molecule Labeling

When conjugating an aspartic acid moiety to sensitive primary amine-containing small molecules, polymers, or functionalized surfaces, harsh coupling cocktails can degrade the substrate. Boc-Asp(OBzl)-OSu acts as a mild, stoichiometric acylating agent that requires only a mild base (like DIPEA) to proceed, ensuring high-fidelity labeling without substrate degradation [1].

XLogP3

1.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

420.15326573 g/mol

Monoisotopic Mass

420.15326573 g/mol

Heavy Atom Count

30

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